molecular formula C11H16O B13321764 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13321764
M. Wt: 164.24 g/mol
InChI Key: PIGJEPMJNXBYQG-UHFFFAOYSA-N
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Description

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-yn-1-yl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This method provides a straightforward approach to introducing the prop-2-yn-1-yl group onto the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of phase-transfer catalysis is also common in industrial settings to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Typical conditions involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid.

    Reduction: 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl group can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, a prop-2-yn-1-yl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methyl-1-prop-2-ynylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h1,9-10H,4-8H2,2H3

InChI Key

PIGJEPMJNXBYQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC#C)C=O

Origin of Product

United States

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